molecular formula C10H17NO B12115104 (Furan-2-ylmethyl)(pentyl)amine

(Furan-2-ylmethyl)(pentyl)amine

Cat. No.: B12115104
M. Wt: 167.25 g/mol
InChI Key: QLQNAPGOFSHZMR-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)(pentyl)amine is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The compound features a furan ring attached to a pentylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(pentyl)amine typically involves the reaction of furan-2-carboxaldehyde with pentylamine under mild conditions. One common method is the reductive amination of furan-2-carboxaldehyde using pentylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature, yielding the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

(Furan-2-ylmethyl)(pentyl)amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

(Furan-2-ylmethyl)(pentyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Furan-2-ylmethyl)(pentyl)amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxaldehyde: A precursor in the synthesis of (Furan-2-ylmethyl)(pentyl)amine.

    Furan-2-carboxylic acid: An oxidation product of furan derivatives.

    Tetrahydrofuran: A reduced form of furan used as a solvent and reagent in organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines a furan ring with a pentylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-(furan-2-ylmethyl)pentan-1-amine

InChI

InChI=1S/C10H17NO/c1-2-3-4-7-11-9-10-6-5-8-12-10/h5-6,8,11H,2-4,7,9H2,1H3

InChI Key

QLQNAPGOFSHZMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=CO1

Origin of Product

United States

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